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molecular formula C14H19FO B8678750 1-[(2-Fluorophenyl)methyl]cycloheptan-1-ol CAS No. 106790-05-0

1-[(2-Fluorophenyl)methyl]cycloheptan-1-ol

Cat. No. B8678750
M. Wt: 222.30 g/mol
InChI Key: PMGHJIWMBAHEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04623657

Procedure details

To a suspension of 16.05 g of magnesium turnings in 200 ml of anhydrous diethyl ether was added a solution of 71.34 ml of o-fluorobenzyl chloride in 250 ml of ether at a rate sufficient to maintain the pot temperature at about 30° C. while cooling the flask in an ice water bath. The reaction was initiated by addition of a few iodine crystals. After the completion of the addition the mixture was stirred under nitrogen at ambient temperature for 45 minutes, and thereafter a solution of 58.9 ml of cycloheptanone in 200 ml of ether was added over a 25 minute period, keeping the pot temperature at about 20° C. with cooling. After the addition the mixture was stirred at ambient temperature for 1 hour and thereafter cooled to 8° C. and treated with 500 ml of saturated ammonium chloride solution (cautiously at first). After 10 minutes of vigorous stirring, the mixture was poured into a separatory funnel, the phases were separated and the aqueous phase was extracted with ether (2×250 ml). The combined ether extracts were washed with 250 ml of saturated ammonium chloride solution, dried over sodium sulfate, filtered and concentrated in vacuo to an oil weighing 109.94 g which crystallized to a solid (mp 35°-40° C.) after removal from high vacuum. A 10 g portion of this material was purified by preparative high performance liquid chromatography (HPLC hereafter) preparative using dichloromethane as a solvent; m.p. 35°-38° C.
Quantity
16.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
71.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Cl.II.[C:13]1(=[O:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[Cl-].[NH4+]>C(OCC)C>[F:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][C:13]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:4.5|

Inputs

Step One
Name
Quantity
16.05 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
71.34 mL
Type
reactant
Smiles
FC1=C(CCl)C=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
58.9 mL
Type
reactant
Smiles
C1(CCCCCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at ambient temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the flask in an ice water bath
ADDITION
Type
ADDITION
Details
After the completion of the addition the mixture
CUSTOM
Type
CUSTOM
Details
at about 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
After the addition the mixture
STIRRING
Type
STIRRING
Details
was stirred at ambient temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 8° C.
WAIT
Type
WAIT
Details
After 10 minutes of vigorous stirring
Duration
10 min
ADDITION
Type
ADDITION
Details
the mixture was poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (2×250 ml)
WASH
Type
WASH
Details
The combined ether extracts were washed with 250 ml of saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
crystallized to a solid (mp 35°-40° C.)
CUSTOM
Type
CUSTOM
Details
after removal from high vacuum
CUSTOM
Type
CUSTOM
Details
A 10 g portion of this material was purified by preparative high performance liquid chromatography (HPLC hereafter)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
FC1=C(CC2(CCCCCC2)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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